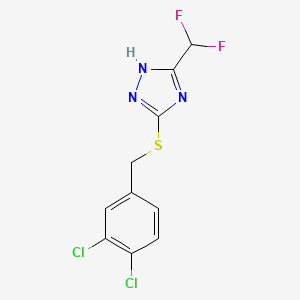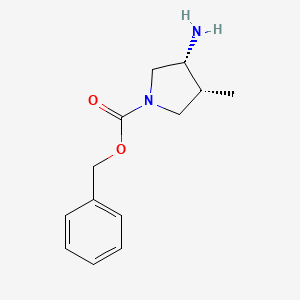
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group and a methyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The amino and methyl groups are introduced through selective functionalization reactions.
Benzyl Protection: The carboxylate group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and safety. Continuous-flow methods offer advantages such as better temperature control, reduced reaction times, and improved scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrrolidines .
Applications De Recherche Scientifique
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: A related compound with similar structural features but different functional groups.
(3R,4R)-1-Benzyl-4-methylpiperidine: Another similar compound used in organic synthesis.
Uniqueness
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1 |
Clé InChI |
ZSIMEKCEGXWPDZ-PWSUYJOCSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


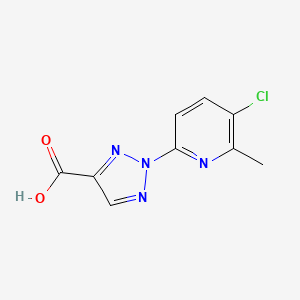

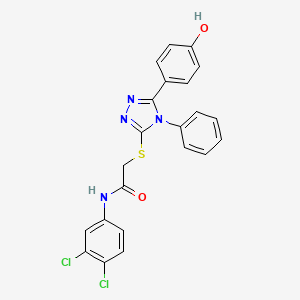
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
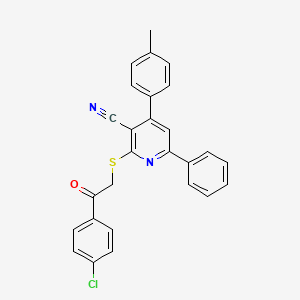
![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)


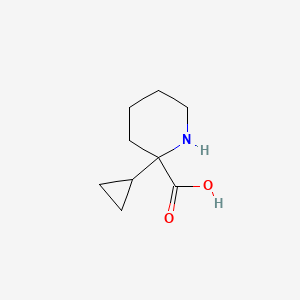
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
